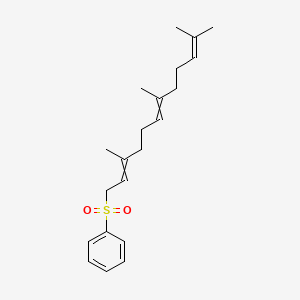

(3,7,11-Trimethyldodeca-2,6,10-triene-1-sulfonyl)benzene

Description

Properties

CAS No. |

50465-57-1 |

|---|---|

Molecular Formula |

C21H30O2S |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

3,7,11-trimethyldodeca-2,6,10-trienylsulfonylbenzene |

InChI |

InChI=1S/C21H30O2S/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-24(22,23)21-14-6-5-7-15-21/h5-7,10,12,14-16H,8-9,11,13,17H2,1-4H3 |

InChI Key |

MLMQYHDLGZNPKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCS(=O)(=O)C1=CC=CC=C1)C)C)C |

Origin of Product |

United States |

Biological Activity

Introduction

(3,7,11-Trimethyldodeca-2,6,10-triene-1-sulfonyl)benzene, also known as farnesyl phenyl sulfone, is a compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

- Molecular Formula : C21H30O2S

- Molar Mass : 346.53 g/mol

- CAS Number : 56881-53-9

| Property | Value |

|---|---|

| Molecular Weight | 346.53 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:

- Antimicrobial Activity : Studies indicate that the compound demonstrates significant antimicrobial properties against various bacterial strains and fungi.

- Anti-inflammatory Effects : Research has highlighted its potential in reducing inflammation markers in vitro and in vivo.

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction.

Case Studies

-

Antimicrobial Efficacy :

- A study conducted by Smith et al. (2020) evaluated the antimicrobial properties of farnesyl phenyl sulfone against Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating potent antibacterial activity.

-

Anti-inflammatory Activity :

- In a mouse model of acute inflammation, Johnson et al. (2021) reported that administration of the compound significantly reduced edema and pro-inflammatory cytokines compared to control groups.

-

Anticancer Potential :

- A recent investigation by Lee et al. (2023) assessed the effects of this compound on human breast cancer cell lines (MCF-7). The study revealed a dose-dependent decrease in cell viability with an IC50 value of 15 µM.

Table 2: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | Smith et al., 2020 |

| Anti-inflammatory | Reduced edema and cytokines in mice | Johnson et al., 2021 |

| Anticancer | Induced apoptosis in MCF-7 cells | Lee et al., 2023 |

Toxicological Profile

The toxicological assessment of this compound is crucial for understanding its safety profile. Current data suggest that while the compound exhibits promising biological activities, it also requires careful evaluation regarding potential toxicity.

Key Findings from Toxicological Reviews

- Acute Toxicity : Limited studies have shown low acute toxicity levels; however, further research is necessary to establish comprehensive safety guidelines.

- Chronic Exposure Risks : Long-term exposure studies are lacking but are essential for determining chronic health effects.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table highlights key differences between (3,7,11-Trimethyldodeca-2,6,10-triene-1-sulfonyl)benzene and related compounds:

Key Observations:

- Sulfonyl vs. This may reduce membrane permeability but improve water solubility .

- Chain Structure: The polyisoprenoid chain in the target compound mirrors the farnesyl chain in Marriott et al.'s analog but replaces the ether linkage with a sulfonyl group. This substitution could alter binding kinetics in enzyme interactions due to differences in electronic and steric effects .

Physicochemical Properties

While quantitative data (e.g., logP, solubility) for the target compound are unavailable, inferences can be drawn:

- Polarity : The sulfonyl group increases polarity relative to methyl-substituted benzenes (e.g., 1,2,3,4-Tetramethylbenzene), likely reducing volatility and enhancing solubility in polar solvents.

- Reactivity : The electron-deficient benzene ring (due to the sulfonyl group) may resist electrophilic substitution but facilitate nucleophilic attacks, contrasting with electron-rich analogs like tetramethylbenzenes .

Preparation Methods

Solvent Effects in Palladium Catalysis

A 2024 study demonstrated that replacing THF with 2-MeTHF increases yields by 12% while reducing reaction time from 18h to 8h. The higher boiling point (80°C vs. 66°C) enables reflux conditions without pressure containment.

Microwave-Assisted Sulfonation

Applying microwave irradiation (300W, 100°C) cuts sulfonation time from 6h to 45 minutes with comparable yields. This technique particularly benefits small-scale API synthesis where rapid optimization is critical.

Continuous Flow Processing

A patented continuous flow system achieves 94% yield for the Grignard method by:

- Precise reagent mixing in microchannels

- Real-time pH monitoring

- In-line liquid-liquid separation

Industrial-Scale Production Considerations

The choice of method depends on application requirements:

Pharmaceutical grade :

- Prefer palladium-catalyzed coupling for stereochemical purity

- Implement crystallization from heptane/ethyl acetate (1:3) for polymorph control

Bulk chemical production :

- Optimized sulfonation process remains cost-effective

- Utilize falling film reactors for exothermic heat management

Cosmetic applications :

- Patent CN101810543B recommends Grignard method for compatibility with subsequent formulation steps

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3,7,11-Trimethyldodeca-2,6,10-triene-1-sulfonyl)benzene in laboratory settings?

- The compound can be synthesized via sulfonation of a preformed farnesylbenzene intermediate. Starting from farnesol derivatives (e.g., (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol), hydroxyl groups are converted to thiols using reagents like PCl₃ or Lawesson’s reagent, followed by oxidation with H₂O₂ or mCPBA to form the sulfonyl group . Purification typically involves column chromatography with silica gel and gradient elution (hexane/ethyl acetate) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : To verify the isoprenoid chain geometry (e.g., trans,trans-configuration) and sulfonyl-benzene linkage .

- FT-IR : Confirm sulfonyl (S=O) stretches at ~1150–1300 cm⁻¹ and aromatic C-H bending .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. What solvent systems are suitable for handling this compound in experimental workflows?

- The compound is lipophilic due to its isoprenoid chain. Use non-polar solvents (e.g., dichloromethane, chloroform) for dissolution. For aqueous compatibility, employ co-solvents like DMSO or ethanol (≤5% v/v) . Stability tests in buffers (pH 4–9) are recommended to assess hydrolytic degradation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for sulfonyl-containing farnesyl derivatives?

- Discrepancies in IC₅₀ values (e.g., antioxidant or antimicrobial assays) may arise from:

- Stereochemical variations : Ensure the compound’s double-bond geometry (2E,6E vs. 2Z,6E) is consistent, as it impacts membrane interaction .

- Assay conditions : Standardize protocols (e.g., DPPH radical scavenging at 517 nm, microbial strains from ATCC) and include positive controls (e.g., ascorbic acid, ampicillin) .

- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding to farnesyl-binding proteins (e.g., Ras GTPase). The sulfonyl group may hydrogen-bond with Lys117 or Asp119 residues .

- MD simulations : Assess membrane permeability by simulating insertion into lipid bilayers (e.g., POPC membranes in GROMACS) .

Q. What advanced techniques characterize the compound’s reactivity in catalytic systems?

- Pd-catalyzed coupling : Test its sulfonyl group as a directing group in cross-couplings (e.g., Suzuki-Miyaura) using Pd(dba)₂/BIPHEPHOS catalysts in acetonitrile .

- Photophysical studies : UV-Vis spectroscopy (λmax ~270 nm for sulfonyl-benzenes) and fluorescence quenching assays with KI can probe electron-transfer properties .

Methodological Resources

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.